molecular formula C6H13BO2 B13935746 Hex-1-en-2-ylboronic acid

Hex-1-en-2-ylboronic acid

Cat. No.: B13935746
M. Wt: 127.98 g/mol
InChI Key: OMGHGJZFBJRPGW-UHFFFAOYSA-N
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Description

Hex-1-en-2-ylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an alkyl or aryl group and two hydroxyl groups. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Hex-1-en-2-ylboronic acid can be synthesized through several methods. One common approach involves the hydroboration of hex-1-yne followed by oxidation. This method typically uses borane (BH3) or a borane complex as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). Another method involves the borylation of hex-1-ene using a diboron reagent in the presence of a palladium catalyst. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety .

Chemical Reactions Analysis

Hex-1-en-2-ylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form hex-1-en-2-ol using oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction of this compound can yield hex-1-en-2-ylborane.

    Substitution: The boronic acid group can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds. Common reagents used in these reactions include hydrogen peroxide for oxidation, diboron reagents for borylation, and palladium catalysts for coupling reactions. .

Scientific Research Applications

Hex-1-en-2-ylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of hex-1-en-2-ylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the design of sensors and enzyme inhibitors. The boron atom in the compound acts as a Lewis acid, accepting electron pairs from nucleophiles and forming stable complexes. These interactions are crucial for its function in molecular recognition and catalysis .

Comparison with Similar Compounds

Hex-1-en-2-ylboronic acid can be compared with other boronic acids such as phenylboronic acid, methylboronic acid, and vinylboronic acid. While all these compounds share the boronic acid functional group, they differ in their alkyl or aryl substituents, which influence their reactivity and applications. For example, phenylboronic acid is widely used in the synthesis of pharmaceuticals and agrochemicals, while vinylboronic acid is commonly used in polymer chemistry. This compound is unique in its ability to participate in both aliphatic and olefinic reactions, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C6H13BO2

Molecular Weight

127.98 g/mol

IUPAC Name

hex-1-en-2-ylboronic acid

InChI

InChI=1S/C6H13BO2/c1-3-4-5-6(2)7(8)9/h8-9H,2-5H2,1H3

InChI Key

OMGHGJZFBJRPGW-UHFFFAOYSA-N

Canonical SMILES

B(C(=C)CCCC)(O)O

Origin of Product

United States

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